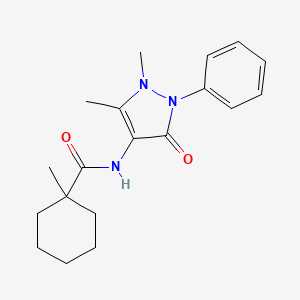![molecular formula C12H11Cl3N4O B5760423 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an herbicide. This compound is commonly known as Chlorotoluron and belongs to the family of urea herbicides. The purpose of
Mecanismo De Acción
The mechanism of action of Chlorotoluron involves the inhibition of photosynthesis in plants. Specifically, Chlorotoluron targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy. By inhibiting this process, Chlorotoluron effectively starves the plant of energy, leading to its death.
Biochemical and Physiological Effects:
Chlorotoluron has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membrane integrity, and the inhibition of cell division. In addition to its effects on plants, Chlorotoluron has also been shown to have toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chlorotoluron for lab experiments is its high efficacy as an herbicide. This makes it an ideal compound for studying the effects of herbicides on plant growth and development. However, one of the limitations of Chlorotoluron is its potential toxicity to non-target organisms, which can make it difficult to study its effects in natural ecosystems.
Direcciones Futuras
There are a number of potential future directions for research on Chlorotoluron. One area of interest is the development of new herbicides based on the structure of Chlorotoluron. Another area of interest is the study of the environmental impacts of Chlorotoluron and other urea herbicides. Finally, there is a need for further research on the mechanisms of action of Chlorotoluron and its effects on non-target organisms.
Métodos De Síntesis
The synthesis of Chlorotoluron involves the condensation of 2,3-dichloroaniline and 4-chloropyrazole-1-carboxylic acid followed by the reaction with phosgene and ethylenediamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Chlorotoluron has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. In addition to its herbicidal properties, Chlorotoluron has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N4O/c13-8-6-17-19(7-8)5-4-16-12(20)18-10-3-1-2-9(14)11(10)15/h1-3,6-7H,4-5H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKDICZPCNMYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)



![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)